An In-Depth Technical Guide to 2-Chloro-5-(isobutyramidomethyl)benzoic acid: Synthesis, Safety, and Applications
An In-Depth Technical Guide to 2-Chloro-5-(isobutyramidomethyl)benzoic acid: Synthesis, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(isobutyramidomethyl)benzoic acid, a compound of interest in medicinal chemistry and organic synthesis. Drawing from established principles and data on analogous structures, this document will delve into its chemical properties, a plausible synthetic route, critical safety and handling information, and its potential applications within the pharmaceutical landscape.
Compound Identity and Physicochemical Properties
2-Chloro-5-(isobutyramidomethyl)benzoic acid, with the CAS number 1415090-17-3, is a substituted benzoic acid derivative.[1][2] Its molecular structure incorporates a chlorine atom and an isobutyramido-methyl group on the benzoic acid backbone, features that are significant for its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of 2-Chloro-5-(isobutyramidomethyl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C12H14ClNO3 | PubChem[1] |
| Molecular Weight | 255.70 g/mol | PubChem[1] |
| IUPAC Name | 2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid | PubChem[1] |
| CAS Number | 1415090-17-3 | BLD Pharm[2] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Note: Some properties are computed values from publicly available databases.
The presence of both hydrogen bond donors and acceptors, along with a moderate lipophilicity indicated by the XLogP3 value, suggests that this molecule possesses drug-like properties, making it a candidate for further investigation in drug discovery programs.
Hazard Identification and Safe Handling
General Hazards:
-
Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[3]
-
Serious Eye Damage/Irritation: Contact with eyes may cause serious irritation.[3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]
-
Harmful if Swallowed: Ingestion may be harmful.[3]
Precautionary Measures and Personal Protective Equipment (PPE):
Given the potential hazards, the following precautions are essential when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling.[3]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[3]
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
If inhaled: Move the person to fresh air.[3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[5]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Plausible Synthetic Pathway
A likely synthetic route to 2-Chloro-5-(isobutyramidomethyl)benzoic acid can be devised based on established organic chemistry principles and published syntheses of related compounds. A plausible multi-step synthesis is outlined below.
Caption: Plausible synthetic workflow for 2-Chloro-5-(isobutyramidomethyl)benzoic acid.
Step-by-Step Methodology:
-
Bromination of 2-Chloro-5-methylbenzoic acid: The starting material, 2-chloro-5-methylbenzoic acid[6], can undergo free-radical bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux.
-
Azide Formation and Reduction: The resulting 2-chloro-5-(bromomethyl)benzoic acid is then converted to an amine. A common method is a two-step process involving nucleophilic substitution with sodium azide to form the corresponding benzyl azide, followed by reduction of the azide to the primary amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is an effective method for this reduction.
-
Amide Coupling: The final step is the acylation of the 2-chloro-5-(aminomethyl)benzoic acid with isobutyryl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane (DCM) to neutralize the HCl generated during the reaction.
Potential Applications in Drug Development
Benzoic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as intermediates in the synthesis of more complex molecules and exhibiting a range of biological activities.[7]
-
As a Building Block: The carboxylic acid and secondary amide functionalities of 2-Chloro-5-(isobutyramidomethyl)benzoic acid provide handles for further chemical modifications, allowing for its incorporation into larger, more complex drug candidates. The chlorine atom can also be a site for further synthetic transformations.
-
Antimicrobial Agents: Benzoic acid derivatives are known for their antimicrobial properties.[7][8] The unique substitution pattern of this compound could be explored for potential antibacterial or antifungal activity.
-
Enzyme Inhibitors: The structural motifs present in this molecule are found in various enzyme inhibitors. For instance, substituted benzoic acids have been investigated as inhibitors of various enzymes.
Proposed Analytical Methods
To ensure the purity and identity of synthesized 2-Chloro-5-(isobutyramidomethyl)benzoic acid, a combination of analytical techniques should be employed.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating the purity of the compound. Retention time can be used for identification.[9][10] |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (255.0662 m/z for [M-H]-).[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | The NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups | The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches. |
Illustrative Analytical Workflow:
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Conclusion
2-Chloro-5-(isobutyramidomethyl)benzoic acid is a compound with significant potential for applications in research and drug development. While specific data is limited, a comprehensive understanding of its properties, synthesis, and handling can be derived from the principles of organic chemistry and data on analogous structures. This guide provides a foundational framework for researchers to safely handle, synthesize, and explore the potential of this intriguing molecule. As with any chemical, all handling and experimental procedures should be conducted with the utmost care and in accordance with established laboratory safety protocols.
References
-
PubChem. 2-Chloro-5-(isobutyramidomethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. Safety Data Sheet - m-Chlorobenzoic Acid. [Link]
-
PubChem. 2-Chloro-5-methylbenzoic Acid. National Center for Biotechnology Information. [Link]
- Deese, R. F. (1937). U.S. Patent No. 2,100,242. Washington, DC: U.S.
- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google P
-
PubMed. [Synthesis of 2-hydroxyl-5-butyramidobenzoic acid and its effect on acetic acid-induced colitis in rats]. [Link]
-
NIST WebBook. Benzoic acid, 2-chloro-. [Link]
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
-
Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl)
-
Semantic Scholar. Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. [Link]
-
RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]
-
PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
Sources
- 1. 2-Chloro-5-(isobutyramidomethyl)benzoic acid | C12H14ClNO3 | CID 71515745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1415090-17-3|2-Chloro-5-(isobutyramidomethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. semanticscholar.org [semanticscholar.org]
